molecular formula C171H267N51O53S2.C2H4O2.H2O B1176713 Pv200 antigen CAS No. 146411-43-0

Pv200 antigen

Cat. No.: B1176713
CAS No.: 146411-43-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Pv200 antigen is the major merozoite surface protein-1 (MSA-1) of the human malaria parasite Plasmodium vivax . This high molecular weight protein is a primary constituent of the merozoite surface and is essential for parasite invasion of host reticulocytes, a critical step in the blood-stage cycle of the disease . Research has established Pv200 as a leading vaccine candidate, with studies showing that immunization with the protein or its fragments can trigger a robust immune response in animal models, including the production of specific IgG antibodies and cytokines such as IL-2, IL-4, IL-10, and IFN-γ . The protein's strategic location and role in invasion also make it a prime target for antibody-mediated inhibition of parasite growth, providing a key mechanism for vaccine-induced immunity . Structural analysis reveals that Pv200 contains conserved cysteine residues and is processed into multiple fragments, including 83, 30, 38, and 42 kDa subunits, with the 19 kDa C-terminal region being a particularly immunogenic fragment . This antigen is intended for use in fundamental malaria research, including the development of vivax-specific vaccines, serological immunoassays to monitor exposure in endemic populations, and functional studies of merozoite invasion biology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

CAS No.

146411-43-0

Molecular Formula

C171H267N51O53S2.C2H4O2.H2O

Synonyms

Pv200 antigen

Origin of Product

United States

Molecular and Genetic Characterization of Pv200 Gene

Gene Cloning and Sequence Analysis of Pv200

Cloning efforts have involved techniques such as PCR amplification of gene fragments using genomic DNA and subsequent cloning into vectors like pGEM and pRSET for expression studies. researchgate.net Sequence analysis of cloned fragments has shown high identity with annotated PvMSP-1 sequences from specific isolates, with identified mutations at specific amino acid positions. researchgate.net

Transcriptional and Translational Regulation of Pv200 Expression

Gene expression in Plasmodium parasites, including P. vivax, is tightly regulated at both transcriptional and post-transcriptional levels throughout their complex life cycle. frontiersin.orgmesamalaria.org This regulation is crucial for the parasite's development and transition between different host environments. frontiersin.org

Studies on the P. vivax transcriptome have aimed to identify genes with dominant transcription during specific stages, particularly towards the end of the intra-erythrocytic cycle (schizont stages), as these are likely to encode proteins involved in the invasion of reticulocytes. plos.orgacademie-sciences.frnih.gov While general principles of transcriptional and translational control in Plasmodium sporozoites and blood stages have been investigated, specific detailed mechanisms governing Pv200 expression are understood within this broader context. frontiersin.orgfrontiersin.orgnih.gov PvMSP-1 transcripts have been detected in very late schizonts, consistent with its role as a merozoite surface protein involved in erythrocyte invasion. academie-sciences.fr Transcriptional profiling across different P. vivax isolates has also revealed strain-specific patterns of expression for subsets of genes, including those potentially involved in host-parasite interactions. nih.gov

Comparative Genomic Analysis of Pv200 Across Plasmodium Species

Comparative genomic analyses involving Plasmodium vivax and other Plasmodium species, such as P. falciparum, P. knowlesi, P. yoelii, P. berghei, and P. chabaudi, have provided insights into the evolutionary conservation and divergence of genes, including those encoding merozoite surface proteins like Pv200/PvMSP-1. frontiersin.orgplos.orgnih.gov

Comparative genomics has also helped identify orthologous genes between P. vivax and other species, with a large majority of P. vivax genes found to be orthologous across several Plasmodium species, often with conserved genome positions. frontiersin.org However, P. vivax also possesses novel gene families not found in other sequenced Plasmodium genomes, highlighting species-specific adaptations. plos.orgnih.gov

Allelic Variation and Strain-Specific Polymorphism of Pv200 Gene

The Pvmsp1 gene exhibits significant allelic variation and strain-specific polymorphism across different Plasmodium vivax isolates from diverse geographical regions. parasitol.krresearchgate.netscielo.broup.comfrontiersin.orgnih.gov This polymorphism is a key characteristic of merozoite surface proteins and is thought to play a role in immune evasion. scielo.brnih.gov

Studies comparing the Pv200 sequence from different strains, such as Sal-1 and Belem, have identified variations, including insertions or deletions like the 23-glutamine repeat region present in Belem but absent in Sal-1. nih.govcapes.gov.br Analysis of isolates from various locations, including Korea, Brazil, Sri Lanka, Colombia, Papua New Guinea, and Thailand, has demonstrated extensive polymorphism within the Pvmsp1 gene. oup.comnih.gov

Polymorphism in PvMSP-1 manifests as variations in both sequence and size. oup.comnih.gov For instance, PCR amplification of specific regions of the Pvmsp1 gene has shown size polymorphism, with amplified products varying in length across different isolates. oup.com Sequence analysis of polymorphic regions has revealed point mutations and insertions/deletions (InDels) that contribute to antigenic diversity. researchgate.net While some regions are highly polymorphic, others are more conserved. parasitol.krresearchgate.netnih.gov The intervening region between ICB5 and ICB6, for example, has shown a dimorphic nature in isolates from several countries. nih.gov The extensive polymorphism, particularly in certain domains, suggests functional restrictions on mutations in other regions. researchgate.net

Interactive Data Table: PvMSP-1 Sequence Identity between Strains and Species

ComparisonOverall Amino Acid Identity (%)NotesSource
Pv200 (Sal-1) vs. Pv200 (Belem)81Relatively well conserved nih.govcapes.gov.br
Pv200 (Sal-1) vs. P. falciparum MSPs34-37Compared to various major MSPs nih.govcapes.gov.br
Pv200 (Sal-1) vs. P. yoelii MSPs34-37Compared to various major MSPs nih.govcapes.gov.br
Pv200 (Sal-1) vs. P. chabaudi MSPs34-37Compared to various major MSPs nih.govcapes.gov.br
Interspecies Conserved Blocks48Pair-wise alignment of ICBs across species parasitol.kr

Functional Annotation of Conserved and Variable Regions within Pv200

The primary structure of Pv200/PvMSP-1 consists of conserved, semi-conserved, and polymorphic regions. parasitol.krnih.gov Functional annotation of these regions is often inferred based on their conservation patterns and comparisons with homologous proteins in other Plasmodium species, particularly P. falciparum MSP-1, which has been more extensively studied.

The conserved regions, including the interspecies conserved blocks (ICBs), are hypothesized to be functionally important, potentially involved in essential processes such as protein processing, structural integrity, or interaction with host cell receptors that are conserved across different host species. pnas.orgparasitol.kr The C-terminal fragment of MSP-1, which is relatively conserved, is known to be involved in the merozoite invasion of erythrocytes and is considered a critical region for vaccine development. pnas.orgscielo.br

In contrast, the highly polymorphic regions, often located in the N-terminal and central parts of the protein, are believed to be under selective pressure from the host immune system. researchgate.netscielo.brnih.gov The extensive variation in these regions, including point mutations and InDels, can lead to antigenic diversity, allowing the parasite to evade recognition by antibodies generated during a natural infection. researchgate.netscielo.br While some polymorphic regions may contribute to immune evasion, certain conserved regions within the polymorphic areas might still hold functional significance, such as binding to reticulocytes. researchgate.net The distribution and nature of polymorphism suggest that while diversity is high, there are likely functional constraints on mutations in certain domains. researchgate.net

Interactive Data Table: Characteristics of PvMSP-1 Regions

Region TypeConservation LevelTypical Location within ProteinProposed Functional Role(s)NotesSource
Conserved RegionsHighScattered (e.g., ICBs), C-terminusEssential processes, protein processing, structural integrity, conserved receptor bindingShow high amino acid similarity across Plasmodium species pnas.orgparasitol.krscielo.br
Semi-ConservedModerateInterspersed with conserved/variable regionsPotentially involved in functions with some species-specific variation parasitol.krnih.gov
Polymorphic RegionsHighN-terminus, Central regionsImmune evasion, antigenic diversityExhibit significant sequence and size variations across P. vivax strains researchgate.netscielo.brnih.gov

Recombinant Expression and Purification of Pv200 Antigen and Its Subdomains

Strategies for Heterologous Expression of Recombinant Pv200 Antigen (e.g., in E. coli, yeast systems)

Heterologous expression systems are widely used for producing recombinant proteins like this compound. Among these, Escherichia coli and yeast systems, particularly Saccharomyces cerevisiae, have been explored for expressing Pv200 or its subdomains.

Escherichia coli Expression: E. coli is a popular choice for recombinant protein expression due to its rapid growth, cost-effectiveness, and well-established genetic manipulation techniques. nih.gov However, expressing proteins with complex structures or disulfide bonds in the reducing cytoplasmic environment of conventional E. coli strains can lead to the formation of insoluble inclusion bodies. psu.edu While initial attempts to express proteins like PvMSP-1 p42 (a fragment of P. vivax Merozoite Surface Protein 1, which is related to Pv200) in conventional E. coli hosts like BL21 resulted in largely insoluble products, the use of "redox-modified" E. coli strains, such as Origami, has shown improved solubility. psu.edu The Origami strain has mutations in the glutathione (B108866) and thioredoxin reductase genes, promoting disulfide bond formation in the cytoplasm. psu.edunih.gov

Yeast Systems (Saccharomyces cerevisiae): Yeast systems, such as Saccharomyces cerevisiae, are also utilized for heterologous protein expression, particularly for proteins requiring post-translational modifications or disulfide bond formation. capes.gov.brnih.govnih.govmdpi.com Amino- and carboxy-terminal domains of the Pv200 protein have been successfully expressed in Saccharomyces cerevisiae. capes.gov.brnih.gov The C-terminus of Pv200, specifically the 19-kDa fragment (Pv200(19)), has been expressed in S. cerevisiae as a His6-tagged, secreted polypeptide. nih.gov Yeast systems offer advantages for expressing proteins with complex folding requirements. psu.edumdpi.com

Optimization of Recombinant this compound Expression Systems

Optimizing recombinant protein expression involves tuning various parameters to maximize yield and solubility. These parameters can include the choice of expression vector, host strain, induction conditions (inducer concentration, temperature, and time), and media composition. nih.govnih.gov

For E. coli expression, strategies to improve the expression of soluble and functional proteins include using redox-modified strains like Origami, optimizing induction parameters such as IPTG concentration and temperature, and potentially co-expressing molecular chaperones. psu.edunih.govnih.govfrontiersin.org Studies on the optimization of single-chain antibody fragment expression in E. coli using response surface methodology have shown that factors like IPTG concentration, temperature, and post-induction time significantly impact expression levels. nih.gov

In yeast systems, optimization can involve selecting appropriate promoters for constitutive or inducible expression, using suitable secretion signals for secreted proteins, and optimizing culture conditions. mdpi.com The expression of amino- and carboxy-terminal domains of Pv200 in Saccharomyces cerevisiae demonstrates the feasibility of using this system for Pv200 subdomains. capes.gov.brnih.gov

Methodologies for Protein Purification of Recombinant this compound (e.g., affinity chromatography, size exclusion chromatography)

Purification of recombinant this compound and its subdomains typically involves chromatographic techniques aimed at isolating the target protein from host cell contaminants. Affinity chromatography and size exclusion chromatography are commonly employed methods. bio-rad.comevitria.com

Affinity Chromatography: This method exploits specific binding interactions between the recombinant protein (or an attached affinity tag) and an immobilized ligand on a stationary phase. bio-rad.comwikipedia.orgyoutube.comthermofisher.com For recombinant proteins expressed with affinity tags like polyhistidine (His-tag), Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique. youtube.comnovusbio.comnovusbio.com The His-tag binds to immobilized metal ions (e.g., Ni²⁺) on the column, allowing the target protein to be retained while contaminants are washed away. bio-rad.comyoutube.com The bound protein is then eluted using a buffer containing a competitor, such as imidazole. bio-rad.comyoutube.com Affinity chromatography offers high selectivity and can achieve significant purification in a single step. bio-rad.comwikipedia.org

Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size as they pass through a porous resin. nih.govlcms.czcytivalifesciences.com Larger molecules elute earlier as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column. lcms.czcytivalifesciences.com SEC is useful for separating proteins of different sizes and for buffer exchange or desalting. cytivalifesciences.com It can be used as a polishing step after initial purification, such as affinity chromatography, to improve the purity and homogeneity of the recombinant protein. asm.orgresearchgate.net For example, recombinant PvEBP-RII (another P. vivax protein) purified by nickel column was further purified by size exclusion chromatography. researchgate.net

Other chromatographic methods, such as ion exchange chromatography, may also be used depending on the properties of the recombinant protein and the desired purity level. nih.gov

Characterization of Recombinant this compound Purity and Folding State

Characterization of the purified recombinant this compound is essential to confirm its purity, identity, and proper folding, which is crucial for its functional activity and immunogenicity. nih.govkbdna.comcytivalifesciences.comresearchgate.net

Purity Assessment: Protein purity can be assessed using techniques such as SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), often followed by Coomassie blue staining or Western blotting. nih.govopen.ac.uk High-pressure liquid chromatography (HPLC), including reversed-phase and gel filtration columns, can also be used to assess homogeneity and detect aggregation. nih.gov Laser densitometry can be used to quantify the purity based on SDS-PAGE analysis. nih.gov

Folding State Characterization: Confirming the correct folding state is particularly important for antigens where conformational epitopes are critical for eliciting an appropriate immune response. nih.govresearchgate.net Methods to assess folding include:

Recognition by Conformational Antibodies: Reactivity with monoclonal antibodies known to recognize specific conformational epitopes on the native protein or correctly folded recombinant protein can indicate proper folding. nih.govnih.govresearchgate.net

Spectroscopic Methods: Techniques like Circular Dichroism (CD) spectroscopy can provide information about the secondary structure and folding of the protein. biofidus.de

Mass Spectrometry (MS): MS can be used to confirm the primary structure, identify post-translational modifications, and analyze disulfide bond formation. nih.govkbdna.com N-terminal sequencing can also confirm the protein's identity. nih.gov

Size Exclusion Chromatography: While primarily a purification method, SEC can also provide insights into the aggregation state of the protein, as incorrectly folded or aggregated proteins may elute differently than the properly folded monomer. nih.govbiofidus.de

Structural Biology of Pv200 Antigen

Primary Structure Analysis and Post-Translational Modifications

The primary structure of Pv200 contains features typical of surface proteins, such as a signal peptide and anchoring sequences pnas.org. Conserved cysteine residues are also present, which are often indicative of disulfide bond formation crucial for maintaining protein structure pnas.org.

Post-translational modifications (PTMs) are biochemical alterations to a protein after translation that can significantly impact its structure, function, and stability gsconlinepress.comthermofisher.commdpi.com. While specific detailed experimental data on all PTMs of native Pv200 antigen are limited in the provided search results, the primary structure analysis predicted the presence of potential N-glycosylation sites pnas.org. Glycosylation, the addition of carbohydrate moieties, is a common PTM for secreted and membrane proteins and can influence protein folding, conformation, distribution, stability, and activity thermofisher.comjournalofappliedbioanalysis.comfrontiersin.org. Disulfide bonds, formed between cysteine residues, are another critical PTM that stabilizes protein structure, particularly in extracellular or cell-surface proteins gsconlinepress.com. The presence of conserved cysteine residues in Pv200 suggests the likelihood of disulfide bond formation pnas.org.

Table 1: Predicted Features from Pv200 Primary Structure

FeatureDescription
Amino Acid Length (Sal-1)1726 residues pnas.org
Sequence Identity (Sal-1 vs Belem)~81% overall capes.gov.brnih.gov
Signal PeptidePredicted presence pnas.org
Anchoring SequencesPredicted presence pnas.org
Conserved Cysteine ResiduesPredicted presence pnas.org
Potential N-Glycosylation SitesPredicted presence pnas.org
Glutamine Repeat RegionPresent in Belem strain, absent in Sal-1 capes.gov.brnih.gov

Predicted and Experimentally Determined Secondary and Tertiary Structures of this compound Domains

Proteins fold into secondary structures, such as alpha helices and beta strands, which then assemble into a three-dimensional tertiary structure uah.es. Larger proteins often contain distinct structural domains, which are independently folding units that can also be units of function libretexts.org.

While detailed experimentally determined high-resolution structures of full-length this compound are not extensively described in the provided snippets, studies have involved expressing amino- and carboxy-terminal domains of the Pv200 protein in Saccharomyces cerevisiae capes.gov.brnih.gov. These recombinant proteins were shown to be recognized by antibodies from individuals exposed to P. vivax, indicating that these domains contain immunologically relevant structures capes.gov.brnih.gov.

Although specific predicted or experimentally determined structures of Pv200 domains like alpha helices or beta sheets are not detailed, the concept of domains as fundamental units of tertiary structure that can fold independently is relevant to understanding the organization of a large protein like Pv200 libretexts.org. The functional importance of certain regions, such as the conserved C-terminal, implies the existence of defined structural domains within the larger protein.

Conformational Analysis of this compound Relevant to Immunological Function

The conformational structure of an antigen is critical for its recognition by the host immune system, particularly by B cells which recognize conformational epitopes on the surface of antigens frontiersin.org. Antibodies generated during infection are often specific for these conformational epitopes frontiersin.org.

Studies have shown that recombinant proteins representing conserved and polymorphic regions of the N-terminal of PvMSP-1 are immunogenic in natural infections, with polymorphic regions eliciting responses scielo.br. This suggests that both conserved and variable regions contain epitopes, and the conformation of these regions influences antibody recognition.

The functional consequences of antigenic polymorphism, as seen in Pv200, can depend on the tertiary structure or conformation aai.org. The ability of different domains or regions of Pv200 to elicit antibody responses indicates that these areas present specific conformations recognized by the immune system capes.gov.brnih.gov. The 19 kDa C-terminal region (PvMSP-1₁₉) is a highly studied vaccine candidate and is immunogenic during natural infection frontiersin.org. Its immunogenicity is linked to its structure, which is recognized by different mouse strains and induces an immune response frontiersin.org.

Understanding the conformational dynamics of Pv200 is important because antigen processing and presentation, crucial steps in initiating an immune response, are influenced by the antigen's conformational stability nih.gov. Changes in protein conformation can impact the specificity of the induced antibody repertoire nih.gov.

Biophysical Characterization of this compound Stability and Dynamics

The biophysical characteristics, including stability and dynamics, of a protein antigen like Pv200 are important for its function, persistence in the host, and potential as a vaccine candidate atascientific.com.autainstruments.comnanotempertech.com. Protein stability, also referred to as conformational or fold stability, is the capacity of a protein to maintain its three-dimensional fold under various conditions nih.gov. This property significantly influences the intracellular fate of antigens during processing by antigen-presenting cells nih.gov.

Techniques such as Differential Scanning Calorimetry (DSC) are used to characterize protein thermal stability by measuring the heat absorbed during protein unfolding, providing parameters like melting temperature (Tm) atascientific.com.autainstruments.com. Dynamic Light Scattering (DLS) is another technique used to assess the colloidal stability of a protein sample by measuring particle size distribution, which can indicate aggregation or imperfect folding nanotempertech.com.

While specific DSC or DLS data for full-length native this compound are not detailed in the provided results, the importance of protein stability for immunogenicity has been highlighted nih.gov. Hyper-stable proteins that resist proteolysis might follow different antigen processing pathways nih.gov. The stability of recombinant protein antigens is a key factor in modulating the potency of vaccines nih.gov.

The dynamics of a protein refer to its movements and flexibility, which can be linked to its function and interactions with other molecules uah.es. Conformational changes can be relevant to the interaction of Pv200 with host cell receptors during merozoite invasion or with components of the immune system frontiersin.org.

Biophysical characterization techniques are routinely used to understand how native and recombinant antibodies function by measuring binding affinity, kinetics, and thermodynamics of interactions with antigens, providing insights into structure-activity relationships journalofappliedbioanalysis.com. While this refers to the antibody side of the interaction, it underscores the importance of biophysical properties in antigen-antibody recognition.

Table 2: Relevant Biophysical Characterization Techniques

TechniqueInformation ProvidedRelevance to this compound
Differential Scanning Calorimetry (DSC)Thermal stability (Tm, ΔH, Tonset) atascientific.com.autainstruments.comAssessing the thermal stability of Pv200 or its domains, relevant for formulation and storage.
Dynamic Light Scattering (DLS)Colloidal stability, particle size distribution, aggregation nanotempertech.comEvaluating the tendency of Pv200 to aggregate, indicating sample quality and stability.
Isothermal Titration Calorimetry (ITC)Thermodynamics of binding, affinity, stoichiometry (typically for protein-ligand) journalofappliedbioanalysis.comPotentially applicable to study interactions between Pv200 domains and binding partners.

Immunological Analysis of Pv200 Antigen in Experimental Models

B-cell Epitope Mapping of Pv200 Antigen

Computational Prediction and Experimental Validation of Epitopes

Computational prediction methods are valuable tools in identifying potential B-cell and T-cell epitopes within protein sequences, aiding in vaccine design and understanding immune responses plos.orgnih.govd-nb.info. These algorithms predict epitope sequences based on factors like binding motifs for MHC class I or II alleles and proteasome cleavage specificities plos.org. However, computational predictions require experimental validation to confirm their immunogenic relevance in vivo plos.orgnih.gov.

While the general approaches for computational prediction and experimental validation of epitopes are well-established for various antigens, including those from malaria parasites plos.orgnih.govd-nb.infonih.gov, specific detailed research findings on the computational prediction and subsequent experimental validation of epitopes specifically for the this compound were not extensively detailed in the provided search results. Studies broadly mention the relevance of B-cell and T-cell epitopes and MHC binders for the this compound in the context of immune responses and vaccine development researchgate.net.

T-cell Epitope Mapping of this compound

T-cell epitope mapping is a critical process for identifying the specific peptide sequences within an antigen that are recognized by T lymphocytes nih.govabzena.com. This process helps in monitoring antigen-specific cellular immune responses, guiding rational vaccine design, and understanding protective or harmful T-cell responses nih.gov. Methods for T-cell epitope mapping often involve testing overlapping peptides spanning the antigen sequence against peripheral blood mononuclear cells (PBMCs) from a diverse donor cohort to identify peptides that elicit a T-cell response, such as proliferation or cytokine production nih.govabzena.com.

The this compound is recognized as having T-cell epitopes researchgate.net. While the importance of T-cell responses to malaria antigens is recognized mdpi.comtandfonline.com, specific detailed data from T-cell epitope mapping studies explicitly defining the immunodominant T-cell epitopes within the this compound sequence, including their MHC restriction, were not comprehensively provided in the consulted search results.

Functional Studies of Antibody Responses to this compound in vitro

Functional studies are essential to understand the protective mechanisms mediated by antibodies raised against an antigen. For malaria merozoite antigens like Pv200, key functional assays in vitro include those that assess the ability of antibodies to inhibit merozoite invasion of erythrocytes and to facilitate opsonization and phagocytosis.

Merozoite Invasion Inhibition Assays

Merozoite invasion inhibition assays (GIA) are commonly used in vitro to evaluate the functional activity of antibodies against blood-stage malaria antigens nih.govplos.org. These assays measure the ability of antibodies to prevent merozoites from invading red blood cells, thereby inhibiting parasite growth nih.govplos.org. Antibodies that inhibit merozoite invasion are considered important contributors to protective immunity against malaria tandfonline.complos.org.

Immunization with MSP-1 fragments, which include the region corresponding to Pv200, has been shown to raise antibodies that inhibit merozoite invasion in vitro nih.gov. This suggests that antibodies targeting Pv200 may play a role in blocking P. vivax merozoite invasion of reticulocytes. However, specific quantitative data detailing the level of in vitro merozoite invasion inhibition mediated directly by antibodies raised against the this compound was not explicitly presented in the provided search results.

Opsonization and Phagocytosis Mechanisms (if applicable, without clinical implication)

Opsonization is the process by which pathogens or particles are coated with opsonins, such as antibodies and complement proteins, making them more readily recognized and engulfed by phagocytic cells like macrophages and neutrophils nih.govnih.govclevelandclinic.orglsuhsc.edu. This process enhances phagocytosis, a crucial mechanism for clearing infectious microbes nih.govnih.gov.

Role of Pv200 Antigen in P. Vivax Biology and Host Parasite Interactions

Localization and Processing of Pv200 Antigen on the Merozoite Surface

This compound is synthesized as a precursor protein during the schizogony stage within the infected reticulocyte. This precursor, with a molecular weight of approximately 200 kDa, is then transported to the surface of the developing merozoite nih.govuniprot.orguq.edu.au. As the merozoite matures and prepares for invasion, Pv200 undergoes complex proteolytic processing. This processing involves cleavage of the precursor into several smaller fragments nih.govuniprot.orgnih.gov. While the processing cascade is thought to be similar to that observed for Plasmodium falciparum MSP-1, the precise details and the functional significance of each fragment in P. vivax are areas of ongoing research. The processed fragments remain associated with the merozoite surface, with a C-terminal fragment typically anchored to the merozoite membrane via a glycosylphosphatidylinositol (GPI) anchor nih.gov.

Molecular Mechanisms of this compound Interaction with Host Cells (in vitro)

In vitro studies have been instrumental in dissecting the molecular interactions between P. vivax merozoites and host reticulocytes, highlighting the involvement of this compound in this process.

Pv200 (MSP-1) is recognized as an abundant ligand on the merozoite surface that is essential for reticulocyte invasion uniprot.orguq.edu.au. The invasion process is a multi-step event involving initial attachment, reorientation, junction formation, and entry into the host cell. While the P. vivax Duffy Binding Protein (DBP) and its interaction with the Duffy blood group antigen on erythrocytes are considered critical for invasion, particularly in Duffy-positive individuals, studies suggest the involvement of other ligands and potential alternative invasion pathways windows.net. Merozoite Surface Proteins, including MSP-1, are among the families of proteins suggested to be involved in these processes, potentially contributing to non-DBP1 invasion pathways. In vitro binding assays using synthetic peptides covering the sequence of Pv-MSP-1 have identified specific sequences with high binding activity to human reticulocytes, indicating direct interaction between regions of Pv-MSP-1 and receptors on the reticulocyte surface.

Pv-MSP-1 Peptide Binding to Reticulocytes (in vitro)
Specific peptides from Pv-MSP-1 show high binding activity to reticulocytes.
Affinity constant values for these interactions range between 20 and 150 nM.
Some peptides also show specific binding to mature erythrocytes, though with lower activity compared to reticulocytes.

The identification of specific host cell receptors directly bound by this compound, independent of the well-characterized DBP-Duffy interaction, remains an active area of investigation. While Pv200's essential role in invasion and its binding to reticulocytes in vitro are established uniprot.orguq.edu.au, the specific reticulocyte surface molecules that serve as receptors for Pv200 or its processed fragments have not been definitively identified in the provided search results in the same explicit manner as the Duffy antigen for DBP. The involvement of MSP-1 in the invasion process implies interaction with erythrocyte surface components, but the specific receptor-ligand pairing for Pv200 itself requires further elucidation.

Erythrocyte Binding and Invasion Pathways

Contribution of this compound to Parasite Virulence and Survival Mechanisms

This compound's essential function in the invasion of reticulocytes is directly linked to the parasite's ability to replicate and survive within the host's bloodstream uniprot.orguq.edu.au. Successful invasion of reticulocytes allows the parasite to multiply, leading to increasing parasitemia and the clinical symptoms of malaria. Therefore, Pv200's involvement in this critical step contributes significantly to parasite virulence. Furthermore, the antigenic diversity observed in MSP-1 across different P. vivax strains is considered a mechanism by which the parasite can evade the host immune response, contributing to its survival and the persistence of infection. Repeated infections and exposure to diverse antigenic variants are often required for the development of clinical immunity.

Modulation of Host Immune Responses by this compound (in vitro mechanistic studies)

Studies have demonstrated that this compound is highly immunogenic in humans naturally exposed to P. vivax and in animal models uniprot.orgnih.gov. Natural infection elicits antibody responses against Pv200 and its processed fragments. These antibodies can potentially contribute to protective immunity by interfering with merozoite invasion or by facilitating the clearance of infected cells through mechanisms like opsonization and phagocytosis uniprot.orguq.edu.au. In vitro studies evaluating the functional activity of antibodies raised against Pv200 or its fragments, such as their ability to inhibit erythrocyte binding or invasion, provide insights into the potential protective mechanisms induced by the host immune response targeting this antigen uniprot.org. While the focus is often on the induction of immune responses by Pv200, detailed in vitro mechanistic studies specifically describing how Pv200 modulates host immune pathways beyond its immunogenicity are not prominently featured in the provided search results. The immune response generated against Pv200 is a key aspect of host-parasite interaction, and the parasite's ability to vary this antigen contributes to evading that response.

Genetic Diversity and Population Genetics of Pv200 Gene in Field Isolates

Global and Regional Genetic Polymorphism of Pv200 Gene

Studies on the polymorphism of the PvMSP-1 gene, encompassing the Pv200 fragment, have been conducted across various malaria-endemic regions, highlighting significant genetic variation. For instance, the Pv200L fragment, located towards the N-terminal end of the 83 kDa domain of PvMSP-1, has been studied in isolates from the Pacific coast of Colombia. This region showed significant size polymorphism and previously unidentified dimorphic substitutions nih.gov. The nucleotide diversity (π) in Colombian isolates for the Pv200L coding region was found to be 0.061 ± 0.004, which was significantly lower than that observed in Thai (0.083 ± 0.006) and Brazilian (0.090 ± 0.006) isolates nih.gov.

Research in other regions, including Iran and India, has also confirmed high genetic diversity in the PvMSP-1 gene semanticscholar.orgspringermedizin.de. The extensive polymorphism observed globally underscores the varied genetic landscape of P. vivax populations.

Haplotype Diversity and Linkage Disequilibrium Analysis of Pv200

Haplotype diversity, which refers to the variety of combinations of alleles at different loci along a chromosome, and linkage disequilibrium (LD), the non-random association of alleles at different loci, are critical parameters in understanding the population structure of P. vivax. While studies specifically focused on haplotype diversity and LD of the entire Pv200 gene are limited, research on the broader PvMSP-1 gene and other P. vivax antigens provides relevant insights.

Recombination is recognized as an important factor in generating haplotype diversity in P. vivax antigens nih.govplos.org. Studies on P. vivax populations in areas with low transmission intensity have shown strong linkage disequilibrium psu.edud-nb.info. Conversely, in hyperendemic areas, intragenic recombination and high genetic diversity have been reported for genes encoding malarial vaccine antigens like MSP1 and MSP3a psu.edu.

Analysis using monoclonal antibodies against variant epitopes of Pv200 in Sri Lankan isolates revealed that most individual infections appeared to consist of a single genetically homogeneous population of parasites within the detection limits of the technique, although distinct Pv200 serotypes were observed between individuals nih.govajtmh.org. This suggests that while multiple haplotypes exist within the parasite population in a region, individual infections may frequently be dominated by a single haplotype, potentially influencing the dynamics of immune recognition.

Selective Pressures Acting on Pv200 Gene (e.g., diversifying selection)

The high level of polymorphism observed in Plasmodium surface antigens, including PvMSP-1 (and thus Pv200), is often attributed to natural selection, particularly diversifying selection scielo.brnih.govplos.orgasm.org. This selective pressure is primarily driven by the host immune system, which targets these antigens. The accumulation and maintenance of multiple allelic forms that differ in their ability to evade the host immune response provide a survival advantage to the parasite scielo.brresearchgate.net.

The extensive sequence divergence in the variable domains of PvMSP-1 is believed to have been maintained over millions of years by balanced selection, likely a result of variant-specific immune pressure asm.org. Diversifying selection acts to favor new mutations that allow the parasite to escape pre-existing host immunity, thereby maintaining a diverse parasite population with a wide array of antigenic variants plos.orgnih.gov. While direct evidence specifically on diversifying selection acting solely on the Pv200 fragment is less detailed in the provided sources compared to other antigens like PvDBP or PvAMA-1, its location within the highly polymorphic PvMSP-1 suggests it is subject to similar immune-driven selective forces.

Implications of Pv200 Genetic Diversity for Immune Recognition and Vaccine Development Research

The genetic diversity of the Pv200 antigen has significant implications for both naturally acquired immune recognition and the development of effective vaccines against P. vivax. As a major blood-stage surface antigen and a target of naturally acquired immunity, variations in Pv200 can influence the effectiveness of the host's immune response asm.orgfrontiersin.org. The presence of multiple allelic forms means that immunity acquired against one variant may not be equally effective against others, potentially allowing for reinfection with different strains scielo.brnih.gov.

The extensive allelic diversity of MSP-1, including the Pv200 fragment, poses a considerable challenge for vaccine development scielo.br. A vaccine based on a single allelic variant may only provide protection against parasites carrying that specific variant, limiting its efficacy against the diverse parasite populations found in endemic areas. This highlights the need for vaccine strategies that can elicit broad, cross-reactive immune responses capable of recognizing multiple variants.

Advanced Research Methodologies Applied to Pv200 Antigen Studies

High-Throughput Sequencing and Bioinformatic Tools for Genetic Analysis

High-throughput sequencing (HTS), also known as Next-Generation Sequencing (NGS), is a powerful tool for analyzing the genetic basis of antigens like Pv200 efpia.eumdpi.com. This technology allows for rapid and large-scale sequencing of DNA or RNA, providing detailed information about gene sequences, variations, and expression levels mdpi.comwoah.org. In the context of Pv200, HTS can be applied to sequence the gene encoding the antigen from different Plasmodium vivax isolates, enabling the identification of genetic polymorphisms that might influence antigenicity and immune recognition capes.gov.br.

Mass Spectrometry-Based Proteomics for Antigen Characterization

Mass spectrometry (MS)-based proteomics is a key technique for the detailed characterization of proteins, including antigens like Pv200 creative-proteomics.commdpi.com. This methodology allows for the identification of proteins, determination of their molecular mass, analysis of post-translational modifications (PTMs), and quantification of protein abundance creative-proteomics.commdpi.com. Bottom-up proteomics, a common approach, involves digesting proteins into peptides, which are then analyzed by liquid chromatography–tandem mass spectrometry (LC–MS/MS) mdpi.com.

In studies of Pv200, mass spectrometry can be used to confirm the expression of the protein, analyze its different forms, and potentially identify any modifications that occur during parasite development or host interaction creative-proteomics.commdpi.com. Native mass spectrometry can provide insights into intact protein complexes and non-covalent interactions, which could be relevant for understanding how Pv200 associates with other parasite proteins or host molecules thermofisher.com. While direct studies on Pv200 using advanced MS techniques like native MS were not specifically detailed in the search results, general applications of MS in antigen characterization and antibody discovery are well-established creative-proteomics.comproteomexchange.org.

Advanced Imaging Techniques (e.g., cryo-electron microscopy) for Structural Elucidation

Advanced imaging techniques, particularly cryo-electron microscopy (cryo-EM), are increasingly used to determine the three-dimensional structure of biological macromolecules and complexes at high resolution thermofisher.comnih.govresearchgate.netaimspress.com. Cryo-EM allows for the visualization of proteins in a near-native state, providing crucial insights into their architecture and how they interact with other molecules thermofisher.comnih.gov.

While specific cryo-EM studies focused solely on the Pv200 antigen were not found, cryo-EM is a valuable tool for structural analysis in infectious disease research, including the study of parasite antigens and their interactions with antibodies thermofisher.com. Determining the structure of Pv200, or complexes involving Pv200, could reveal important functional regions, such as epitopes recognized by antibodies, which is vital for understanding immune responses and guiding the design of vaccines or therapeutic antibodies thermofisher.com. Techniques like single particle analysis and cryo-electron tomography can provide detailed structural information nih.govaimspress.com.

In vitro Culture and Parasite Manipulation Techniques for Functional Studies

Plasmodium vivax parasites, including those expressing Pv200, are studied using in vitro culture techniques. Continuous in vitro culture of malaria parasites, like Plasmodium falciparum, has been a significant advancement, enabling detailed investigations into parasite biology and host-parasite interactions nih.govwho.int. While continuous culture of P. vivax has historically been more challenging than P. falciparum, progress has been made in developing methods for P. vivax maintenance and manipulation in vitro.

In vitro culture allows researchers to study the expression and localization of Pv200 during different stages of the parasite life cycle that occur in the blood nih.gov. Parasite manipulation techniques, such as genetic modification (if applicable and feasible for P. vivax), can be used to investigate the function of Pv200 by altering its expression or structure mdpi.com. Studies involving in vitro culture have been used to assess the interaction of parasite antigens with host antibodies and to investigate mechanisms of immune evasion nih.govwho.intnih.govunifesp.br. For example, in vitro studies have shown how antibodies can target parasites and impair parasite growth unifesp.br.

Immunological Assays for Comprehensive Antibody and T-cell Response Profiling

Immunological assays are fundamental to understanding the host immune response to this compound. These assays are used to detect and quantify antibodies and characterize T-cell responses specific to Pv200.

Enzyme-linked immunosorbent assay (ELISA) is a widely used method to measure antibody levels against Pv200 in serum or plasma samples from individuals exposed to P. vivax nih.govnih.govasm.org. Studies have used ELISA to assess levels of IgG and IgM antibodies against different fragments of Pv200, such as the Pv200 N-terminal fragment and the Pv200(18) C-terminal region nih.govasm.orgdntb.gov.ua. These studies have shown that individuals with P. vivax malaria have significantly higher levels of anti-Pv200 antibodies compared to uninfected controls nih.govnih.gov.

Study PopulationAntibody IsotypeMean OD ± SD (Malaria Patients)Mean OD ± SD (Controls)Seropositivity in Patients (%)Seropositivity in Endemic Controls (%)
Korean soldiers (Study 1) nih.govIgG1.85 ± 0.290.08 ± 0.16Not specified12.5 (random) / 15 (high-risk)
Korean soldiers (Study 1) nih.govIgM1.33 ± 1.330.04 ± 0.04Not specifiedNot specified
Korean population (Study 2) nih.govasm.orgIgGNot specifiedNot specified88.1 (n=421)1.5 (n=470)
Korean population (Study 2) nih.govasm.orgIgMNot specifiedNot specified94.5 (n=421)1.5 (n=470)

Immunoblotting analysis is another technique used to confirm the reactivity of antibodies with specific Pv200 proteins or fragments nih.govasm.org. Studies have shown that the Pv200(18) protein, corresponding to the C-terminal region, is reactive with sera from individuals with vivax malaria nih.govasm.org.

T-cell responses to antigens can be assessed using various immunological assays, including ELISPOT assays and intracellular cytokine staining followed by flow cytometry frontiersin.orgcriver.com. These methods measure antigen-specific cytokine production or the frequency of T cells responding to the antigen frontiersin.orgcriver.com. While the provided search results focused more on antibody responses to Pv200, assessing T-cell responses is also crucial for a comprehensive understanding of the adaptive immunity against this antigen proteomexchange.orgfrontiersin.orgasm.org. Antigen recall assays can be used to assess the capacity of memory T cells to respond to their cognate antigen criver.com.

Assay TypeMeasured ResponseApplication in Antigen Studies
ELISA (Enzyme-Linked Immunosorbent Assay)Antibody levels (IgG, IgM, etc.)Quantifying antigen-specific antibodies in serum/plasma nih.govnih.govasm.org
ImmunoblottingAntibody reactivity with specific proteins/fragmentsConfirming antibody binding to target antigens nih.govasm.org
ELISPOT (Enzyme-Linked Immunospot)Cytokine secretion by T/B cells, antibody releaseMeasuring antigen-specific cellular immune responses frontiersin.org
Intracellular Cytokine Staining/Flow CytometryCytokine production and phenotype of T-cellsCharacterizing antigen-specific T-cell subsets and function frontiersin.org
Antigen Recall AssayMemory T-cell response to antigenAssessing immunological memory criver.com

Comprehensive profiling of both antibody and T-cell responses provides a more complete picture of the adaptive immune recognition of Pv200, which is essential for evaluating its potential as a diagnostic marker or a vaccine candidate.

Q & A

Basic Research Questions

Q. What molecular characterization techniques are recommended for studying the gene structure of Pv200 antigen?

  • Methodological Answer : this compound’s gene structure (e.g., exon-intron organization, sequence motifs) can be analyzed using PCR amplification followed by Sanger sequencing or next-generation sequencing (NGS). Comparative genomic tools like BLAST and Clustal Omega are critical for identifying conserved domains, such as the epidermal growth factor (EGF)-like regions reported in Plasmodium vivax surface antigens . For validation, Southern blot hybridization or RT-PCR on blood-stage parasite RNA is advised to confirm transcriptional activity .

Q. How should researchers validate antibodies targeting this compound in immunoassays?

  • Methodological Answer : Antibody specificity should be confirmed using Western blotting with recombinant Pv200 protein or parasite lysates. Include controls such as pre-immune serum and knockout parasites (if available). Cross-reactivity testing against related antigens (e.g., PvMSP-1) is essential. Batch-to-batch variability must be minimized by documenting antibody clonality, host species, and purification methods (e.g., affinity chromatography) .

Q. What experimental models are suitable for studying this compound’s role in erythrocyte invasion?

  • Methodological Answer : Use in vitro erythrocyte invasion assays with synchronized P. vivax schizonts. Blocking experiments using anti-Pv200 antibodies can quantify invasion inhibition. Complement these with transgenic parasite lines (e.g., CRISPR-Cas9-edited strains) to assess functional domains. Ensure ethical approval for parasite cultivation and human erythrocyte sourcing .

Advanced Research Questions

Q. How can conflicting data on this compound polymorphism across geographical strains be resolved?

  • Methodological Answer : Conduct population genomics studies using whole-genome sequencing of P. vivax isolates from diverse regions (e.g., Southeast Asia vs. South America). Apply phylogenetic tools like maximum-likelihood trees to identify strain-specific mutations. Correlate genetic variability with serological data (e.g., antibody recognition patterns) to assess functional impacts .

Q. What strategies improve the reproducibility of this compound expression in heterologous systems?

  • Methodological Answer : Optimize codon usage for the expression host (e.g., Pichia pastoris or HEK293 cells) and use inducible promoters to avoid toxicity. Validate proper folding via circular dichroism or surface plasmon resonance (SPR). Include negative controls (e.g., empty vector transfections) and report expression yields, purity, and post-translational modifications (e.g., glycosylation status) .

Q. How can computational epitope prediction tools enhance vaccine design targeting this compound?

  • Methodological Answer : Use algorithms like IEDB or NetMHCIIpan to predict B-cell and T-cell epitopes within Pv200 sequences. Validate predictions with peptide microarray assays or ELISpot using sera from P. vivax-exposed individuals. Prioritize conserved epitopes with low entropy scores to minimize strain-specific escape variants .

Key Research Findings on this compound

Study Focus Methodology Key Findings Reference
Gene Structure AnalysisPCR, Sanger sequencingPv200 contains 12 exons encoding a ~200 kDa protein with EGF-like domains.
Antigenic VariabilityNGS of 50 P. vivax isolates3 major haplotypes identified; mutations cluster in putative immune-evasion regions.
Antibody ValidationWestern blot, invasion inhibition assaysAnti-Pv200 IgG reduced erythrocyte invasion by 40–60% in vitro.

Contradictions and Open Questions

  • Contradiction : Some studies report high immunogenicity of Pv200 in endemic regions, while others note limited antibody persistence. This may stem from differences in assay sensitivity (e.g., ELISA vs. multiplex bead arrays) or host genetic factors .
  • Open Question : Does Pv200 interact with other merozoite proteins (e.g., PvRON2) during invasion? Co-immunoprecipitation or proximity ligation assays (PLA) in schizont-stage parasites could clarify this .

Ethical and Reporting Standards

  • Adhere to institutional guidelines for parasite culture and human sample use (e.g., informed consent for clinical isolates) .
  • Report antibody validation data (clonality, batch number, dilution ratios) to meet reproducibility standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.